1-(Tert-pentyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride
Description
This compound features a propan-2-ol backbone with a tert-pentyloxy group at position 1 and a 4-(3-(trifluoromethyl)phenyl)piperazine moiety at position 3, stabilized as a hydrochloride salt. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
1-(2-methylbutan-2-yloxy)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29F3N2O2.ClH/c1-4-18(2,3)26-14-17(25)13-23-8-10-24(11-9-23)16-7-5-6-15(12-16)19(20,21)22;/h5-7,12,17,25H,4,8-11,13-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDADXWMVRBERBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC(CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Tert-pentyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride, with the molecular formula C19H30ClF3N2O2 and a molecular weight of 410.91 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure is crucial for understanding the biological activity of the compound. Its IUPAC name is 1-(2-methylbutan-2-yloxy)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol; hydrochloride. The presence of a trifluoromethyl group and a piperazine moiety suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : Compounds with piperazine structures often exhibit activity at serotonin receptors, particularly 5-HT_1A and 5-HT_2A subtypes. This modulation can influence mood and anxiety-related behaviors.
- Dopaminergic Activity : The trifluoromethyl group may enhance the lipophilicity of the compound, potentially increasing its ability to cross the blood-brain barrier and interact with dopaminergic pathways.
- Antimicrobial Properties : Preliminary studies suggest that similar piperazine derivatives exhibit antimicrobial activity against various bacterial strains, indicating that this compound may possess similar properties.
Biological Activity Data
The following table summarizes key biological activities associated with similar compounds in the literature:
| Activity Type | Reference Compound | IC50/Zone of Inhibition | Notes |
|---|---|---|---|
| Antimicrobial | Piperazine derivatives | MIC 6-12.5 µg/mL | Effective against E. coli, S. aureus |
| Cytotoxicity | Benzylpiperazine derivatives | IC50 0.13 ± 0.06 µM | Against human leukemia cells (CEM) |
| CNS Activity | Piperazine-based antidepressants | Varies | Potential for treating anxiety and depression |
Case Study 1: Antimicrobial Activity
In a study examining piperazine derivatives, compounds similar to this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods and reported zones of inhibition ranging from 9 mm to 20 mm, indicating promising antibacterial properties .
Case Study 2: CNS Effects
Another investigation focused on the CNS effects of piperazine derivatives highlighted their potential as anxiolytic agents. The study demonstrated that certain derivatives could significantly reduce anxiety-like behaviors in rodent models, suggesting that similar compounds might be effective for treating anxiety disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include piperazine- or phenoxy-propanol derivatives with variations in substituents, aromatic groups, and salt forms. Below is a comparative analysis:
Key Structural Differences:
- Backbone Flexibility : The propan-2-ol backbone is conserved across all analogues, but substitutions at positions 1 and 3 dictate target specificity.
- Piperazine Modifications : Methyl-piperazine () or 2-methoxyphenyl-piperazine () alter receptor binding kinetics. The target compound’s unmodified piperazine may favor broader receptor interactions.
- Salt Forms : Dihydrochloride salts () offer higher solubility but may require dose adjustments compared to hydrochloride forms.
Pharmacological and Physicochemical Properties
- Lipophilicity: The tert-pentyloxy group in the target compound likely increases lipophilicity (logP) compared to tert-butylamino () or adamantyl () groups, favoring blood-brain barrier penetration .
- Receptor Affinity : The trifluoromethylphenyl group may enhance binding to serotonin or adrenergic receptors, similar to 3-(trifluoromethoxy)phenyl-piperazin-2-one (), which is explored for CNS disorders .
- Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, contrasting with methoxy groups (), which are prone to demethylation .
Data Tables
Table 1: Physicochemical Comparison
Table 2: Receptor Binding Profiles (Hypothetical)
| Target Receptor | Target Compound Affinity (Ki) | Compound (Avishot) Affinity (Ki) |
|---|---|---|
| β1-Adrenergic | ~50 nM | ~10 nM |
| 5-HT1A | ~200 nM | >1 µM |
| D2 Dopamine | ~500 nM | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
